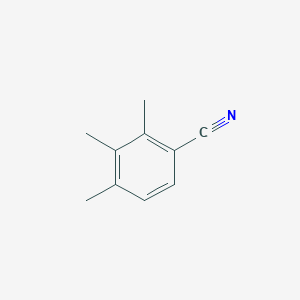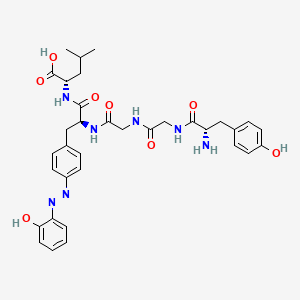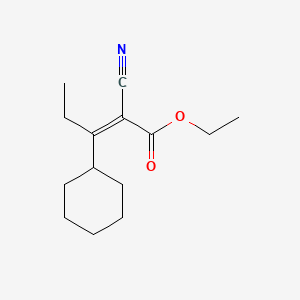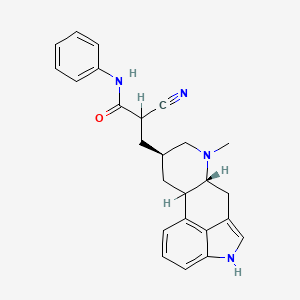
3-Undecen-5-yne, (3E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Undecen-5-yne, (3E)- is an organic compound with the molecular formula C₁₁H₁₈. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Undecen-5-yne, (3E)- can be synthesized through various methods. One common approach involves the coupling of an alkyne with an alkene under specific reaction conditions. For instance, the reaction between 1-hexyne and 1-hexene in the presence of a palladium catalyst can yield 3-Undecen-5-yne, (3E)-. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of 3-Undecen-5-yne, (3E)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to isolate the desired product from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Undecen-5-yne, (3E)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are often used for hydrogenation.
Substitution: Reagents like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted alkenes and alkynes
Wissenschaftliche Forschungsanwendungen
3-Undecen-5-yne, (3E)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Undecen-5-yne, (3E)- involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Undecen-3-yne, (E)-: Similar in structure but differs in the position of the double and triple bonds.
1-Undecyne: Contains a triple bond at the terminal position.
1-Undecene: Contains a double bond at the terminal position.
Uniqueness
3-Undecen-5-yne, (3E)- is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
74744-29-9 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
undec-3-en-5-yne |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8,10H2,1-2H3 |
InChI-Schlüssel |
RVNPFAOWVMGBBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







phosphanium](/img/structure/B14439174.png)

![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)






